Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI)
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Overview
Description
Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using acids like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or TFA.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. The process is carefully monitored to maintain the integrity and biological activity of the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or histidine residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan derivatives, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A polypeptide with a similar structure, used for the treatment of type 2 diabetes.
Oxyntomodulin: Another peptide hormone with overlapping amino acid sequences, involved in appetite regulation.
Uniqueness
Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) is unique due to its specific amino acid sequence and the resulting biological activities. Its combination of glycinamide, lysine, histidine, phenylalanine, arginine, and tryptophan residues imparts distinct properties that differentiate it from other peptides.
Properties
Molecular Formula |
C40H56N14O6 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C40H56N14O6/c41-15-7-6-12-28(42)35(56)52-33(19-26-21-46-23-50-26)39(60)53-31(17-24-9-2-1-3-10-24)38(59)51-30(14-8-16-47-40(44)45)37(58)54-32(36(57)49-22-34(43)55)18-25-20-48-29-13-5-4-11-27(25)29/h1-5,9-11,13,20-21,23,28,30-33,48H,6-8,12,14-19,22,41-42H2,(H2,43,55)(H,46,50)(H,49,57)(H,51,59)(H,52,56)(H,53,60)(H,54,58)(H4,44,45,47)/t28-,30-,31-,32-,33-/m0/s1 |
InChI Key |
GDIFOJQGFKBLSI-FLIXOAOSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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